molecular formula C8H9N3O2 B11911499 1-Methyl-4-nitro-2,3-dihydro-1H-indazole

1-Methyl-4-nitro-2,3-dihydro-1H-indazole

Cat. No.: B11911499
M. Wt: 179.18 g/mol
InChI Key: QLNJTWZSNRNAMV-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-2,3-dihydro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a methyl group at the 1-position and a nitro group at the 4-position, along with a partially saturated pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzylamine with methylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-nitro-2,3-dihydro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

Scientific Research Applications

1-Methyl-4-nitro-2,3-dihydro-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-nitro-2,3-dihydro-1H-indazole is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

1-methyl-4-nitro-2,3-dihydroindazole

InChI

InChI=1S/C8H9N3O2/c1-10-7-3-2-4-8(11(12)13)6(7)5-9-10/h2-4,9H,5H2,1H3

InChI Key

QLNJTWZSNRNAMV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CN1)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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